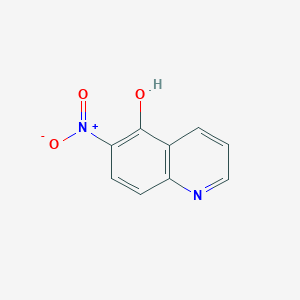

6-Nitroquinolin-5-ol

描述

Structure

3D Structure

属性

IUPAC Name |

6-nitroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-6-2-1-5-10-7(6)3-4-8(9)11(13)14/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPDFXSKFMLYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 6 Nitroquinolin 5 Ol

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that dictates much of the reactivity of 6-nitroquinolin-5-ol. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack.

Reductive Transformations to Aminoquinolines

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 6-aminoquinolin-5-ol, a valuable building block in medicinal chemistry. researchgate.netresearchgate.net This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction. researchgate.net

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For nitroquinolines, this can be achieved using catalysts such as Raney nickel in ethanol (B145695) vulcanchem.com or palladium on carbon (Pd/C) with hydrogen gas. researchgate.net A process for preparing a related compound, quinolin-5-ol, involves the hydrogenation of 8-nitroquinolin-5-ol (B2843391) at 50 psi for an extended period. google.com

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents like stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) are effective for the reduction of nitroquinolines to their corresponding amino derivatives. researchgate.netnih.govnih.gov This method is often preferred due to its mild conditions and tolerance of various functional groups. nih.gov Iron powder in acetic acid is another common reducing system used for the conversion of nitroquinolines to aminoquinolines. vulcanchem.com

| Reductant | Catalyst/Solvent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂ | Pd/C | 6-Nitroquinoline (B147349) derivative | 6-Aminoquinoline (B144246) derivative | 92-96 | researchgate.net |

| SnCl₂·2H₂O | HCl | 6-Nitroquinoline derivative | 6-Aminoquinoline derivative | 90-92 | researchgate.net |

| Fe | HCl | 6-Nitroquinoline derivative | 6-Aminoquinoline derivative | 42-53 | researchgate.net |

| Zn | HAc | 6-Nitroquinoline derivative | 6-Aminoquinoline derivative | 56-58 | researchgate.net |

The enzymatic reduction of nitroaromatic compounds, including nitroquinolines, is a process of significant interest, particularly in the context of hypoxia-activated prodrugs. acs.orgnih.gov Under hypoxic (low oxygen) conditions found in some tumors, enzymes like NADPH:cytochrome P450 reductase can reduce nitro groups. acs.org

While the intended product of the bioreduction of 6-nitroquinoline was the fluorescent 6-aminoquinoline, studies have shown that the reaction can be more complex. acs.org Instead of the expected amino derivative, an azoxy-helicene product, pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide, was formed, indicating an unusual biaryl bond formation under reductive conditions. acs.org Another study noted that xanthine (B1682287) oxidase converted 6-nitroquinoline into 6-nitroquinolin-2(1H)-one as a side reaction. researchgate.net These findings highlight the chemical complexity that can arise during the enzymatic one-electron reduction of nitroaryl compounds. acs.org

Catalytic Hydrogenation and Chemical Reduction Methods

Nucleophilic Aromatic Substitution (SNAr) at Nitro-Activated Positions

The electron-withdrawing nitro group in this compound activates the quinoline (B57606) ring for nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. scranton.edu The nitro group is most effective at activating the positions ortho and para to it.

In nitroquinolines, the presence of a halogen atom at a position activated by the nitro group makes it a good leaving group for SNAr reactions. For instance, in 6-bromo-5-nitroquinoline, the bromine atom at the 6-position is activated by the nitro group at the 5-position, facilitating its substitution by nucleophiles like morpholine. vulcanchem.com Similarly, the functionalization of bromoquinolines through nitration provides a pathway to convert these derivatives into useful cyclic amines via SNAr reactions. semanticscholar.org

The general mechanism for SNAr involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. scranton.edulibretexts.org The presence of strongly electron-withdrawing groups like the nitro group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction. scranton.eduresearchgate.net

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. mdpi.comorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom, typically ortho or para to the nitro group, by a nucleophile that carries a leaving group. organic-chemistry.orgresearchgate.net

The reaction of 6-nitroquinoline with various nucleophiles illustrates the principles of VNS. For example, it reacts with carbanions derived from chloromethyl phenyl sulfone to give products of hydrogen substitution predominantly at the 5-position. researchgate.net Similarly, amination of 6-nitroquinoline with 4-amino-1,2,4-triazole (B31798) in a basic medium results in the formation of 5-amino-6-nitroquinoline. researchgate.net

| Nitroquinoline Isomer | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| 5-Nitroquinoline (B147367) | Chloromethyl phenyl sulfone carbanion | 6 | researchgate.net |

| 6-Nitroquinoline | Chloromethyl phenyl sulfone carbanion | 5 | researchgate.net |

| 8-Nitroquinoline | Chloromethyl phenyl sulfone carbanion | 7 | researchgate.net |

| 6-Nitroquinoline | 4-Amino-1,2,4-triazole | 5 | researchgate.net |

The mechanism of the VNS reaction begins with the addition of the nucleophile (containing a leaving group) to an electron-deficient carbon of the nitroaromatic ring to form a Meisenheimer-type adduct. acs.orgarkat-usa.org This is followed by a base-induced β-elimination of the leaving group from the adduct, leading to the formation of the substituted product. acs.org

Studies have shown that VNS reactions often proceed faster than traditional SNAr reactions where a halogen is the leaving group. nih.govmdpi.com The regioselectivity of the VNS reaction is influenced by both electronic and steric factors. Typically, substitution occurs at the ortho or para position relative to the nitro group. organic-chemistry.orgarkat-usa.org For 6-nitroquinoline, the substitution preferentially occurs at the 5-position. researchgate.net Computational studies and experimental results have confirmed the high regioselectivity of VNS amination for various nitroquinolines. arkat-usa.org

Reactions at the Hydroxyl Moiety of this compound

The phenolic hydroxyl group at the C-5 position is a key site for functionalization. Its reactivity is typical of phenols, allowing for reactions such as etherification.

O-Alkylation (Ether Synthesis)

The hydroxyl group of this compound can be converted into an ether through O-alkylation. This reaction typically proceeds via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic alkoxide, followed by nucleophilic substitution on an alkyl halide. masterorganicchemistry.com While direct experimental data for this compound is not extensively documented, the reactivity can be inferred from analogous compounds. For instance, the alkylation of the isomeric 8-nitroquinolin-6-ol (B1584730) with 3-(bromomethyl)heptane has been reported, demonstrating the feasibility of this transformation on the nitroquinolinol scaffold. researchgate.net This process involves the formation of a new carbon-oxygen bond, yielding a 5-alkoxy-6-nitroquinoline derivative. The reaction is an SN2 type, favoring the use of primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Table 1: Representative O-Alkylation of a Nitroquinolinol Isomer (Data inferred from analogous reactions)

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 8-Nitroquinolin-6-ol | 3-(Bromomethyl)heptane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 6-((Heptan-3-yl)oxy)-8-nitroquinoline | researchgate.net |

Electrophilic and Nucleophilic Reactions of the Quinoline Core

The quinoline ring system itself can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions on this compound is strongly influenced by the directing effects of the existing substituents. The hydroxyl group is a powerful activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group. msu.edubyjus.com

In the context of electrophilic aromatic substitution, the activating effect of the hydroxyl group at C-5 directs incoming electrophiles primarily to the C-8 position (para) and potentially the C-7 position (one of the ortho positions, C-4, being part of the pyridine (B92270) ring). The deactivating nitro group at C-6 directs to the C-8 position (a meta position). Therefore, the C-8 position is electronically favored for electrophilic attack. However, the position ortho to the hydroxyl group (C-7) is also a potential site of reaction, as seen in related compounds.

Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the ring, particularly at the ortho (C-5, C-7) and para (no para position available) positions. mdpi.comambeed.com Since the C-5 position is occupied by the hydroxyl group, the C-7 position becomes a prime target for nucleophilic attack.

C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming new carbon-carbon bonds and are applicable to heterocyclic systems like quinoline. wikipedia.orgbeilstein-journals.org To participate in these reactions, the this compound core would typically first be converted to a halide derivative (e.g., bromo- or iodo-substituted).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. ajol.info Research has demonstrated that chloroquinolines, including nitro-substituted variants, are viable substrates for this transformation. For example, 2-chloro-3-nitroquinoline (B1590397) has been successfully coupled with phenylboronic acid using a palladium catalyst. chim.it Similarly, 6-chloroquinoline (B1265530) has been shown to undergo nickel-catalyzed Suzuki-Miyaura reactions. rsc.org Based on these precedents, a halogenated derivative of this compound, such as 7-bromo-6-nitroquinolin-5-ol, would be expected to couple with various aryl or vinyl boronic acids to yield C-7 substituted products.

Table 2: Example of Suzuki Coupling on a Nitroquinoline Derivative

| Reactant 1 | Reactant 2 | Catalyst/Base/Solvent | Product | Reference |

| 2-Chloro-3-nitroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ / DME | 3-Nitro-2-phenylquinoline | chim.it |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex and a base. wikipedia.orgorganic-chemistry.org This method is widely used for the vinylation of aryl halides. The synthesis of quinoline derivatives via intramolecular Heck reactions has been reported, highlighting the compatibility of the quinoline scaffold with this methodology. youtube.com An appropriately halogenated this compound could therefore serve as a substrate for Heck coupling, allowing for the introduction of alkenyl groups onto the quinoline core, typically at the position of the halogen.

Exploration of Other Reactive Sites

The electronic properties of this compound activate specific positions for reactions beyond standard substitutions. The C-7 position, being ortho to the activating hydroxyl group and ortho to the deactivating nitro group, emerges as a site of particular interest for certain electrophilic and nucleophilic reactions.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine, which results in the aminomethylation of the active hydrogen compound. organic-chemistry.org Phenols are known to undergo this electrophilic substitution. Studies on the isomeric 5-nitroquinolin-8-ol show that it readily undergoes the Mannich reaction with formaldehyde and various amines to yield 7-substituted aminomethyl derivatives. rsc.orgnih.gov This occurs because the C-7 position is highly activated by the ortho hydroxyl group. By analogy, this compound is expected to react similarly at its C-7 position.

Table 3: Mannich Reaction on an Isomeric Nitroquinolinol

| Substrate | Reagents | Conditions | Product | Reference |

| 5-Nitroquinolin-8-ol | Formaldehyde, 1-Methylpiperazine | Reflux in Ethanol | 7-((4-Methylpiperazin-1-yl)methyl)-5-nitroquinolin-8-ol | rsc.org |

Azo Coupling

Azo coupling is an electrophilic substitution reaction where a diazonium salt reacts with an activated aromatic ring, such as a phenol, to form an azo compound. cuhk.edu.hk The hydroxyl group strongly activates the quinoline ring for this reaction. Research on 5-nitroquinolin-8-ol has shown that it undergoes azo coupling with diazonium salts at the C-7 position, which is ortho to the hydroxyl group. researchgate.netresearchgate.netrsc.org This further confirms the enhanced reactivity of the position ortho to the phenolic -OH group, suggesting that this compound would likely couple with diazonium salts at C-7.

Vicarious Nucleophilic Substitution (VNS)

The VNS reaction is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings by substituting a hydrogen atom. mdpi.com The nitro group strongly activates the quinoline ring for VNS, typically directing the incoming nucleophile to positions ortho or para to itself. rsc.orgresearchgate.net In 6-nitroquinoline, nucleophilic substitution of hydrogen has been observed at the C-5 position. rsc.org For this compound, this position is already substituted. The other ortho position, C-7, is therefore a probable site for VNS reactions, allowing for the direct introduction of various substituents.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For quinoline (B57606) derivatives, characteristic peaks corresponding to C=C, C=N, and C-H vibrations are typically observed. The introduction of a nitro group (-NO₂) and a hydroxyl group (-OH) on the quinoline ring, as in 6-Nitroquinolin-5-ol, introduces additional characteristic absorption bands.

Research on related nitroquinoline compounds, such as 2,4-Diphenyl-6-nitroquinoline, shows characteristic IR peaks for the nitro group. For instance, the FTIR spectrum of 2,4-Diphenyl-6-nitroquinoline displays bands at 1595 cm⁻¹ and 1338 cm⁻¹, which are attributed to the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. Additionally, C-H aromatic stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while C=C and C=N stretching vibrations of the quinoline ring appear in the 1600-1400 cm⁻¹ range. The presence of the hydroxyl group in this compound would be expected to produce a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to O-H stretching.

Table 1: Representative FTIR Data for Nitroquinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3500 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=N (ring) | Stretching | ~1610 |

| C=C (aromatic) | Stretching | 1600 - 1400 |

| NO₂ | Asymmetric Stretching | ~1595 |

| NO₂ | Symmetric Stretching | ~1338 |

Note: The data in this table is representative of nitroquinoline derivatives and serves as a guide for the expected spectral features of this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide further confirmation of the structural features identified by FTIR. The C=C and C=N stretching vibrations of the quinoline ring, as well as the symmetric stretch of the nitro group, are expected to be Raman active. mdpi.com Studies on related quinoline derivatives have utilized FT-Raman spectroscopy to assign vibrational modes. researchgate.net For instance, the FT-Raman spectra of 2-hydroxyquinoline (B72897) and its derivatives have been recorded in the region of 3500-100 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons on the quinoline ring will exhibit distinct chemical shifts and coupling patterns. The electron-withdrawing nitro group and the electron-donating hydroxyl group will significantly influence the chemical shifts of the aromatic protons.

For a related compound, 2,4-Diphenyl-6-nitroquinoline, the proton NMR spectrum (in CDCl₃) shows signals in the aromatic region between δ 7.54 and 8.87 ppm. Specifically, the proton at the 5-position appears as a singlet at 7.99 ppm, while the protons at the 7 and 8-positions appear as doublets and doublets of doublets, respectively, due to spin-spin coupling. For this compound, the absence of a substituent at the 5-position and the presence of the hydroxyl group would lead to a different spectral pattern, with the hydroxyl proton potentially appearing as a broad singlet.

Table 2: Representative ¹H NMR Data for a Nitroquinoline Derivative (2,4-Diphenyl-6-nitroquinoline in CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.99 | s |

| H-7 | 8.35 | d |

| H-8 | 8.50 | dd |

Note: This data is for a related compound and illustrates the types of signals expected. The actual chemical shifts for this compound will differ due to the presence of the hydroxyl group.

Carbon-13 (¹³C) NMR Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atom bearing the nitro group (C-6) and the carbon atom bearing the hydroxyl group (C-5) are expected to be significantly shifted.

Theoretical calculations of ¹³C NMR chemical shifts for related quinoline derivatives have been performed to aid in spectral assignment. tsijournals.com Experimental ¹³C NMR data for various quinoline derivatives show that the carbon atoms of the quinoline ring typically resonate in the range of δ 120-150 ppm. vjas.vnlibretexts.org The carbon attached to the nitro group would be expected to be deshielded, appearing at a higher chemical shift, while the carbon attached to the hydroxyl group would also be significantly affected.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-C (aliphatic) | 0 - 50 |

| C-O | 50 - 100 |

| C=C (aromatic) | 120 - 150 |

| C-NO₂ | >140 |

| C=N | >150 |

Note: These are general ranges and the actual values for this compound may vary.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

2D NMR techniques are powerful methods for establishing connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of its corresponding carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra. researchgate.net

The combined application of these 2D NMR techniques allows for a complete and unambiguous structural elucidation of this compound. nih.govscispace.comweebly.com

Electronic Spectroscopy Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. msu.edu The quinoline core, with its conjugated aromatic system, and the presence of both a nitro (-NO₂) group (an electron-withdrawing chromophore) and a hydroxyl (-OH) group (an electron-donating auxochrome), significantly influence the electronic absorption spectrum.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in readily available literature, analysis of structurally related compounds allows for an informed estimation of its absorption characteristics. The absorption maxima are influenced by π→π* transitions within the conjugated system. For instance, the related compound isoquinolin-6-ol (B1493623) exhibits absorption maxima in the 270–300 nm range. Theoretical and experimental studies on other nitroquinoline derivatives show characteristic absorption bands. A study on 6-nitroquinoline (B147349) fumaric acid reported an absorption peak at 333 nm, attributed to the π→π* transition. researchgate.net Another derivative, 8-(tert-Butyl)-2-methyl-5-nitroquinoline, shows multiple absorption bands in methanol, highlighting the complexity of electronic transitions in such systems. mdpi.com

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 8-(tert-Butyl)-2-methyl-5-nitroquinoline | Methanol | 317, 281, 258, 224, 202 | mdpi.com |

| 8-Isopropyl-2-methyl-5-nitroquinoline | Methanol | 321, 225, 202 | mdpi.com |

| 6-Nitroquinoline fumaric acid | Not Specified | 333 | researchgate.net |

| Isoquinolin-6-ol | Not Specified | 270-300 |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The presence of a nitro group (-NO₂) often quenches fluorescence, meaning that many nitroaromatic compounds are non-emissive or weakly emissive. vulcanchem.com

Direct experimental fluorescence data for this compound is not prominently available. However, studies on the related compound 6-nitroquinoline show that it is not fluorescent but can be converted into a highly fluorescent product under specific conditions. For example, the enzymatic reduction of 6-nitroquinoline under hypoxic conditions yields 6-aminoquinoline (B144246), which is a fluorescent product. acs.org Another study investigating the enzymatic metabolism of 6-nitroquinoline found that it led to the formation of a fluorescent helicene product, pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide, which has an emission maximum at 445 nm upon excitation at 307 nm. acs.org The isomer 8-hydroxy-5-nitroquinoline has been noted for its interesting fluorescence properties, which are being explored for applications in biological imaging. solubilityofthings.comresearchgate.net These findings suggest that while this compound itself is likely non-fluorescent, its reduction products could be highly emissive.

| Compound/Product | Condition | Excitation (nm) | Emission (nm) | Reference |

|---|---|---|---|---|

| Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide (from 6-nitroquinoline) | Hypoxic metabolism | 307 | 445 | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometric Analyses

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In GC-MS analysis, a molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint. chemguide.co.uk

Specific GC-MS fragmentation data for this compound is not available in the surveyed literature. However, data for the isomeric compound 8-Nitroquinolin-6-ol (B1584730) (PubChem CID: 226259) is available and provides a reference. nih.gov The mass spectrum of this isomer shows a molecular ion peak (M⁺) at m/z 190, which corresponds to the molecular weight of the compound (C₉H₆N₂O₃). Key fragment ions are observed at m/z 132 and 89. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da), O (16 Da), and NO (30 Da) from the molecular ion.

| Compound | m/z of Molecular Ion (M⁺) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 8-Nitroquinolin-6-ol (Isomer) | 190 | 132, 89 | nih.gov |

| 6-Nitroquinolin-5-ylamine (Related Compound) | 189 | 143, 116 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₆N₂O₃. The theoretical (calculated) exact mass can be compared to the experimentally determined (found) value to confirm the compound's identity with high confidence.

While direct HRMS data for this compound is scarce, data for isomers with the same molecular formula have been reported. These provide a strong indication of the expected accurate mass.

| Ion | Molecular Formula | Calculated m/z | Found m/z (Isomer Data) | Reference |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₇N₂O₃⁺ | 191.0451 | 191.0472 | rsc.org |

| [M] | C₉H₆N₂O₃ | 190.0378 | 190.0370 | uni-muenchen.de |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid mobile phase before mass analysis. eurachem.org It is particularly well-suited for analyzing polar and thermally labile compounds that are not amenable to GC-MS. Given the polar nature of the hydroxyl group in this compound, LC-MS is an appropriate method for its analysis.

Specific LC-MS methods for this compound are not detailed in the reviewed literature, but the general approach can be inferred from methods used for similar analytes. Typically, a reversed-phase column, such as a C18 column, would be used for separation. lcms.cz The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to facilitate ionization. lcms.czrsc.org Detection would be carried out by a mass spectrometer, often using an electrospray ionization (ESI) source, which is effective for polar molecules. The mass analyzer could be operated in full-scan mode to detect all ions within a certain range or in selected ion monitoring (SIM) mode to look for the specific m/z of the target compound, enhancing sensitivity and selectivity. LC-MS has been successfully used to monitor the metabolism of the related 6-nitroquinoline, demonstrating its utility for this class of compounds. acs.org

X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction

Detailed crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, is not available in published literature. The successful growth of a single crystal suitable for X-ray diffraction is a prerequisite for this analysis, and such an achievement has not been documented for this compound.

Analysis of Supramolecular Interactions in Crystal Packing

Without a determined crystal structure, an analysis of the supramolecular interactions, such as hydrogen bonding or π-π stacking that stabilize the crystal lattice of this compound, is purely speculative. While studies on related compounds, like the co-crystal of 6-nitroquinoline with 3-chloro-2-nitrobenzoic acid, show extensive hydrogen bonding and π–π interactions, these findings cannot be directly extrapolated to the crystal packing of this compound. nih.gov The specific arrangement of hydroxyl and nitro functional groups in this compound would lead to a unique network of intermolecular forces that can only be understood through experimental X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 6 Nitroquinolin 5 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. youtube.com It is frequently employed to predict the properties of molecules like 6-nitroquinolin-5-ol with high accuracy. spectroscopyonline.com

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (lowest energy state). For this compound, this is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). spectroscopyonline.comacs.orgrsc.org

The optimization process for this compound would confirm the planarity of the fused quinoline (B57606) ring system. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. A significant feature expected in the optimized structure is an intramolecular hydrogen bond between the hydrogen of the hydroxyl (-OH) group at position 5 and an oxygen atom of the adjacent nitro (NO₂) group at position 6. This interaction contributes to the planarity and stability of the molecule.

The electronic structure defines the distribution of electrons within the molecule. scirp.org DFT calculations provide a detailed picture of this distribution, which is fundamental to understanding the molecule's chemical behavior. scielo.org.za

Table 1: Representative Theoretical Bond Lengths and Angles for Quinoline Derivatives This table presents typical bond lengths and angles for related quinoline structures as determined by DFT calculations. The values for this compound are expected to be in a similar range, influenced by the specific positions of the nitro and hydroxyl groups.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C-C (aromatic) | 1.37 - 1.45 Å | materialsciencejournal.org |

| C-N (ring) | 1.32 - 1.38 Å | materialsciencejournal.org | |

| C-O (hydroxyl) | ~1.36 Å | scielo.org.za | |

| N-O (nitro) | ~1.23 Å | materialsciencejournal.org | |

| C-N (nitro) | ~1.46 Å | materialsciencejournal.org | |

| Bond Angle | C-C-C (ring) | 118° - 122° | |

| C-N-C (ring) | ~117° | ||

| C-C-O (hydroxyl) | ~119° | ||

| O-N-O (nitro) | ~123° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. aimspress.comajchem-a.com For this compound, the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group significantly influences the energies of these orbitals. The HOMO is expected to be localized mainly on the quinoline ring and the hydroxyl group, while the LUMO is likely concentrated around the nitro group and the heterocyclic ring.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. jelsciences.com These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions. ajchem-a.com

Table 2: Key Chemical Reactivity Descriptors Derived from DFT This table outlines important reactivity descriptors and their formulas, which are calculated from HOMO and LUMO energies.

| Descriptor | Formula | Description | Reference |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. | ajchem-a.com |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. | ajchem-a.com |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. | irjweb.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. | ajchem-a.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. | ajchem-a.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating high reactivity. | ajchem-a.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. | jelsciences.com |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals. rsc.org For this compound, the predicted UV-Vis spectrum would likely show characteristic absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. researchgate.net

Vibrational spectra (Infrared and Raman) can also be simulated using DFT. spectroscopyonline.comresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. researchgate.net These calculations aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the O-H and N-O bonds, and the breathing modes of the quinoline rings. rsc.org For instance, the O-H stretching frequency would be expected at a lower wavenumber due to the intramolecular hydrogen bonding. rsc.org

Table 3: Predicted Spectroscopic Data for this compound (Conceptual) This table shows the types of spectroscopic data that can be generated through DFT and TD-DFT calculations.

| Spectroscopy | Predicted Parameter | Expected Region/Value | Significance |

| UV-Vis | λmax (absorption max) | ~300-450 nm | Corresponds to π → π* and n → π* electronic transitions. mdpi.comacs.org |

| Vibrational (IR) | O-H stretch | ~3200-3400 cm⁻¹ | Lower frequency indicates hydrogen bonding. |

| N-O stretch (asymmetric) | ~1500-1550 cm⁻¹ | Characteristic of the nitro group. rsc.org | |

| N-O stretch (symmetric) | ~1300-1350 cm⁻¹ | Characteristic of the nitro group. rsc.org | |

| C=C/C=N stretch (ring) | ~1450-1600 cm⁻¹ | Aromatic ring vibrations. rsc.org |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.orgavogadro.cc It is plotted on the molecule's surface and uses a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying the sites of electrophilic and nucleophilic attack. proteopedia.org

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These are areas with high electron density and are susceptible to electrophilic attack. They would be located around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the quinoline ring. youtube.com

Positive Regions (Blue): These are electron-deficient areas, prone to nucleophilic attack. The most positive region would be around the hydrogen atom of the hydroxyl group. youtube.com

Neutral Regions (Green): These areas have an intermediate potential, typically found over the carbon skeleton of the aromatic rings.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Vibrational)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org While DFT provides insights into the static properties of a single molecule, MD simulations can model the behavior of the molecule in a more complex environment, such as in a solvent or interacting with a biological macromolecule like an enzyme. researchgate.netnih.gov

For this compound, an MD simulation could be used to:

Analyze Solvation: Study how the molecule interacts with water or other solvent molecules, providing insights into its solubility and the stability of the intramolecular hydrogen bond in different environments.

Investigate Binding: If this compound is being studied as a potential drug candidate, MD simulations can model its binding to a target protein, revealing the stability of the complex and the key interactions involved. nih.gov

The simulation tracks the trajectories of atoms, from which thermodynamic properties and dynamic behavior can be derived. researchgate.net

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, that are crucial for molecular structure and stability. chemtools.org The NCI analysis method, based on the electron density and its derivatives, allows for the visualization and characterization of these interactions in real space. chemtools.orgscielo.org.mx

An NCI plot for this compound would be particularly useful for visualizing the intramolecular interactions. The analysis would generate surfaces between atoms that are interacting non-covalently. The color of these surfaces indicates the type and strength of the interaction:

Blue Surfaces: Indicate strong, attractive interactions like hydrogen bonds. ic.ac.uk A prominent blue surface would be expected between the hydroxyl group and the nitro group, confirming the intramolecular hydrogen bond.

Green Surfaces: Represent weaker, van der Waals interactions. ic.ac.uk

Red Surfaces: Signify repulsive interactions, such as steric clashes.

This analysis provides a clear, qualitative picture of the stabilizing and destabilizing forces within the molecule. ic.ac.ukeurjchem.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. uni-muenchen.de It transforms the complex, delocalized molecular orbitals of a wave function into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. uni-muenchen.de This approach is particularly valuable for understanding intermolecular interactions, such as hydrogen bonding, by quantifying the stabilizing effects of charge delocalization from a filled (donor) NBO of one molecule to an empty (acceptor) NBO of another. uni-muenchen.deuba.ar

The key interaction in NBO analysis is the donor-acceptor or hyperconjugative interaction, the strength of which is estimated by second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is calculated. uni-muenchen.de A higher E(2) value indicates a stronger interaction, providing quantitative insight into the nature and magnitude of intermolecular forces. ugm.ac.id For instance, in hydrogen-bonded systems, the charge transfer from a lone pair (n) of a proton acceptor to the antibonding orbital (σ) of the proton donor bond (e.g., n→σ interaction) is a primary contributor to the stability of the complex. ugm.ac.id

The table below illustrates the type of data generated from an NBO analysis for a hypothetical interaction, showing the stabilization energy E(2) for the most significant donor-acceptor interactions.

Table 1: Illustrative NBO Second-Order Perturbation Analysis for an Interacting System Note: This table is a hypothetical representation to illustrate NBO data and does not represent experimental or calculated values for this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| O (Lone Pair) | H-O (σ) | 15.5 | Hydrogen Bond |

| N (Lone Pair) | C-H (σ) | 2.1 | Weak Hydrogen Bond |

| C-C (π) | C-C (π) | 5.8 | Intramolecular π-delocalization |

| O (Lone Pair) | N-O (σ) | 3.2 | Intramolecular Hyperconjugation |

Solvent Effects on Electronic and Spectroscopic Characteristics

The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. su.edu.ly These solvent effects arise from various solute-solvent interactions, including non-specific interactions (like dielectric constant effects) and specific interactions (such as hydrogen bonding). su.edu.ly These interactions can alter the energy difference between the ground and excited electronic states of the molecule, leading to shifts in its absorption and emission spectra. bau.edu.lb

Generally, an increase in solvent polarity can lead to a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum (λmax), depending on the relative stabilization of the ground and excited states. bau.edu.lb If the excited state is more polar than the ground state, it will be more stabilized by a polar solvent, resulting in a bathochromic shift. Conversely, if the ground state is more stabilized, a hypsochromic shift is observed. bau.edu.lb

While specific experimental data on the solvent effects for this compound is limited, studies on structurally related compounds like 6-aminoquinoline (B144246) (6AQ) offer relevant insights. researchgate.net A computational study on 6AQ using a Time-Dependent Density Functional Theory (TD-DFT) approach combined with the Polarizable Continuum Model (PCM) investigated its spectroscopic properties in various solvents. researchgate.net The results showed a bathochromic shift in both the absorption and emission maxima as the solvent polarity increased. researchgate.net The calculated absorption maxima for 6AQ ranged from 327 nm to 340 nm, while the emission maxima were observed between 389 nm and 407 nm. researchgate.net This trend is typical for molecules where the excited state has a larger dipole moment than the ground state.

The physical properties of solvents are critical in determining the extent of these spectral shifts.

Table 2: Physical Properties of Common Solvents Data sourced from su.edu.ly

| Solvent | Dielectric Constant (κ) | Dipole Moment (μ) | Refractive Index (n) |

|---|---|---|---|

| Chloroform | 4.8 | 1.15 | 1.45 |

| Methanol | 32.7 | 1.70 | 1.32 |

| Water | 80.1 | 1.82 | 1.33 |

For this compound, the presence of the nitro (-NO₂) and hydroxyl (-OH) groups, both capable of forming hydrogen bonds, suggests that its spectroscopic properties would be highly sensitive to the solvent environment. It is expected that in polar, protic solvents, significant shifts in its UV-Visible absorption spectra would occur due to specific hydrogen bonding interactions with the solute molecule.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 Nitroquinolin 5 Ol

Synthesis of Novel Derivatives of 6-Nitroquinolin-5-ol

The synthesis of new analogs of this compound is centered on chemically modifying its three main components: the hydroxyl group, the nitro group, and the quinoline (B57606) ring itself. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile.

Substituent Variations at the Hydroxyl Group

Common derivatization strategies include:

Acylation: The hydroxyl group can be converted into an ester. For instance, reaction with acetic anhydride (B1165640) can yield an acetylated product. nih.gov This transformation is often used to protect the hydroxyl group during other synthetic steps or to modify the compound's bioavailability.

Alkylation: Formation of ether derivatives is another common strategy. This involves reacting the hydroxyl group with alkyl halides under basic conditions to introduce alkyl chains of varying lengths or complexity.

These modifications are fundamental in probing the influence of the C-5 substituent on the molecule's interactions within a biological system.

Modifications to the Nitro Group and its Derivatives

The electron-withdrawing nitro group at the C-6 position significantly influences the chemical nature of the quinoline ring and is a versatile functional group for synthetic transformations. The most common modification is its reduction to an amino group, which fundamentally changes the electronic properties of the scaffold and provides a new point for diversification.

The reduction of the nitro group to a primary amine (6-aminoquinolin-5-ol) is a key synthetic step, typically achieved using mild conditions that preserve other functional groups. nih.gov This transformation opens up a vast chemical space for further derivatization. The resulting amino group can be acylated, alkylated, or used in the construction of more complex heterocyclic systems.

| Reagent/Method | Conditions | Product Type | Reference(s) |

| Stannous chloride (SnCl₂) | 6M HCl, Methanol, T >50 °C | Aminoquinoline | nih.govmdpi.com |

| Titanium(III) chloride | 50% Acetic Acid | Aminoquinoline | clockss.org |

| Catalytic Hydrogenation | Raney Nickel, Ethanol (B145695) | Aminoquinoline | vulcanchem.com |

Once the 6-amino derivative is formed, it can undergo further reactions. For example, it can be reacted with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. researchgate.net It can also be coupled with amino acids to produce amide derivatives. clockss.org

Strategic Substitutions on the Quinoline Ring System

Introducing additional substituents onto the carbocyclic or heterocyclic portion of the quinoline nucleus is a powerful strategy for modulating activity. The existing nitro and hydroxyl groups direct the position of these new substitutions.

Electrophilic Aromatic Substitution: The potent activating and ortho-, para-directing effect of the C-5 hydroxyl group can be exploited. In related 8-hydroxy-5-nitroquinoline systems, electrophilic attack, such as diazo coupling, has been shown to occur at the C-7 position, which is ortho to the hydroxyl group. rsc.org A similar regioselectivity would be expected for this compound, allowing for the introduction of various groups at the C-7 or C-8 positions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the quinoline ring for nucleophilic attack. researchgate.net By first introducing a suitable leaving group (e.g., a halogen like chlorine) onto the ring, a wide range of nucleophiles can be used to generate diverse derivatives. researchgate.net

Vicarious Nucleophilic Substitution (VNS): This modern method allows for the direct C-H functionalization of nitro-aromatic compounds, representing an efficient way to introduce substituents without pre-installing a leaving group. nih.govmdpi.com

Metal-Catalyzed Cross-Coupling: If a halogenated derivative of this compound is synthesized, powerful cross-coupling reactions like the Suzuki reaction can be employed to form new carbon-carbon bonds, for example, to introduce phenyl groups. researchgate.net

Ring Reduction: The pyridine (B92270) portion of the quinoline system can be selectively reduced. For instance, treatment of an 8-hydroxyquinoline (B1678124) with sodium cyanoborohydride (NaCNBH₃) can yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. farmaceut.org This saturation of the heterocyclic ring dramatically alters the geometry and electronic nature of the molecule. farmaceut.org

Elucidation of Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound is governed by the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group. vulcanchem.com Understanding this relationship is crucial for predicting the outcomes of synthetic transformations.

Influence on Nucleophilic Substitution: The C-6 nitro group makes the quinoline ring more electron-deficient, thereby facilitating nucleophilic aromatic substitution (SNAr) and VNS reactions. nih.govresearchgate.net The positions most activated for such reactions are typically ortho and para to the nitro group.

Reactivity of the Heterocyclic Ring: The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. scribd.com Nucleophilic attack on the heterocyclic ring itself is also possible, often occurring at the C-2 or C-4 positions. uop.edu.pk The presence of the substituents at C-5 and C-6 modifies this inherent reactivity.

Acidity of the Hydroxyl Group: The hydroxyl group is phenolic and thus weakly acidic. Its pKa value is influenced by the electron-withdrawing nitro group, which increases its acidity compared to an unsubstituted quinolinol.

Structure-Activity Relationship (SAR) Investigations in Biological Systems

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. gardp.orgcollaborativedrug.com By systematically synthesizing and testing derivatives of this compound, researchers can build a model of how specific modifications correlate with changes in biological activity. collaborativedrug.com

Key SAR insights from related quinoline systems can guide the derivatization of this compound:

Impact of the Nitro Group: The position of the nitro group is critical. Studies comparing regioisomers, such as 5-nitro- vs. 6-nitro- substituted quinolines, have revealed "substantially different biological activities," underscoring that minor positional changes can lead to significant functional consequences. farmaceut.org Furthermore, SAR studies on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines showed that the hydroxyl-substituted compounds had better cytotoxicity than their nitro-substituted counterparts. nih.gov This suggests that reduction of the C-6 nitro group to an amine, or its eventual replacement with other groups, could be a fruitful strategy for enhancing certain biological activities.

Impact of Ring Substituents: The introduction of other groups onto the quinoline ring can profoundly affect activity. For example, in one study on quinoline derivatives, 6-chloro analogues were found to be the most potent, indicating a positive role for halogen substitution in that particular biological context. mdpi.com

Role of Physicochemical Properties: SAR is often rationalized by considering how structural changes affect molecular properties. Descriptors such as molecular volume, polar surface area (PSA), and the partition coefficient (logP) are often correlated with biological activity. researchgate.net For instance, the lipophilicity of a compound, which is affected by nearly every functional group modification, can influence its ability to cross cell membranes. researchgate.net

The table below summarizes SAR findings from analogous quinoline compounds, which can inform the design of novel this compound derivatives.

| Compound Series | Structural Modification | Observation | Reference(s) |

| 2-Styryl-8-substituted Quinolines | -OH vs. -NO₂ at position 8 | The -OH group resulted in better cytotoxicity than the -NO₂ group. | nih.gov |

| 8-Hydroxy-substituted Quinolines | Introduction of -Cl at position 6 | 6-Chloroanalogues were the most active in the series. | mdpi.com |

| 8-Hydroxy-5-nitroquinoline vs. 8-Hydroxy-6-nitroquinoline | Positional isomerism of the nitro group | The two regioisomers displayed substantially different biochemical characteristics. | farmaceut.org |

| Substituted Quinolines | Various substitutions at positions 5, 7, and 8 | Substitutions that altered the electronic density on the aromatic ring led to changes in leishmanicidal activity. | researchgate.net |

These investigations demonstrate that a comprehensive SAR study of this compound would require the synthesis of a diverse library of compounds with systematic variations at the hydroxyl group, the nitro group, and multiple positions on the quinoline ring.

Biological Activity and Mechanistic Research of 6 Nitroquinolin 5 Ol and Its Derivatives

Antimicrobial Research

Derivatives of nitroquinoline have been a subject of interest for their potential to combat microbial infections. Research has spanned their effects on bacteria and fungi, often pointing to specific molecular interactions that underpin their activity.

Antibacterial Activity and Mechanisms of Action

The antibacterial potential of quinoline (B57606) derivatives is well-documented, with various substitutions on the quinoline core modulating their spectrum and potency. While direct studies on 6-Nitroquinolin-5-ol are limited, research on closely related isomers and derivatives provides significant insight into their antibacterial capabilities. For instance, 4-amino-8-methylquinolines with a hydroxyl group at the 5- or 6-position have demonstrated slight antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The addition of different functional groups can enhance this activity; chalcones synthesized from a 4-phenylamino-6-nitro-2-vinylquinoline core showed very good activity against several bacterial strains. benthamdirect.com Similarly, copper complexes of 8-aminoquinoline-5-nitro-uracil have been noted for their antimicrobial action against Gram-negative bacteria. excli.de

A study on 6-aminoquinolones highlighted that the combination of an amino group at the C-6 position and a methyl group at C-8 was effective in boosting antibacterial activity, especially against Gram-positive organisms. acs.org This suggests that substitutions at the C-6 position, where the nitro group is located in this compound, are critical for antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Nitroquinoline Derivatives

| Compound/Derivative Class | Bacterial Strains | Observed Activity | Reference |

| Chalcones from 4-phenylamino-6-nitro-2-vinylquinoline | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Good to very good inhibitory activity. | benthamdirect.com |

| 8-Aminoquinoline-Cu-5-nitro-uracil complex | Plesiomonas shigelloides, Shigella dysenteriae | Exhibited antimicrobial activity. | excli.de |

| 6-Amino-8-methylquinolones | Gram-positive bacteria | Enhanced antibacterial activity. | acs.org |

| 4-Amino-6-hydroxy-8-methylquinoline | Gram-positive and Gram-negative bacteria | Slight antibacterial activity. | nih.gov |

The primary mechanism of antibacterial action for the quinolone class of antibiotics is the inhibition of essential bacterial enzymes, namely DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the middle of its action, leading to breaks in the bacterial chromosome and ultimately, cell death. The well-known antibacterial agent nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), an isomer of this compound, is known to be active against bacterial gyrases. nih.gov Although direct evidence for this compound is not available, its structural similarity to other active quinolones suggests that its antibacterial effects likely proceed through a similar mechanism involving the disruption of bacterial DNA topoisomerases.

Antifungal Efficacy

Several quinoline derivatives, particularly those containing nitro and hydroxyl groups, have demonstrated significant antifungal properties. The isomer nitroxoline is known for its fungistatic activity against Candida albicans and other Candida species. nih.gov Mannich bases derived from nitroxoline also exhibit notable antifungal activity. nih.gov

Research into chalcones derived from a 6-nitroquinoline (B147349) structure revealed very good antifungal activity against Aspergillus niger, Aspergillus clavatus, and Candida albicans. benthamdirect.com Furthermore, studies on 8-hydroxyquinoline (B1678124) derivatives, close structural relatives, have shown potent and broad-spectrum activity against various plant pathogenic fungi. rsc.orgrsc.org Sulfur derivatives of quinolinium salts have also displayed promising antifungal effects against C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected Nitroquinoline Derivatives

| Compound/Derivative Class | Fungal Strains | Observed Activity | Reference |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Candida albicans, Torulopsis glabrata, Candida tropicalis | Good fungistatic activity, particularly against C. albicans. | nih.gov |

| Chalcones from 4-phenylamino-6-nitro-2-vinylquinoline | Aspergillus niger, Aspergillus clavatus, Candida albicans | Very good antifungal activity. | benthamdirect.com |

| 7-((4-Methylpiperazin-1-yl)methyl)-5-nitroquinolin-8-ol | Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum | Potent antifungal activity. | rsc.org |

| Nitroxoline Mannich Bases | Fungi (unspecified) | High antimicrobial activity. | nih.gov |

Antiviral Investigations

The antiviral potential of the quinoline scaffold has been recognized, with various derivatives showing activity against a range of viruses. nih.govresearchgate.net For example, certain quinoline derivatives have been investigated as inhibitors of HIV and herpesviruses. researchgate.netgoogle.com However, research focusing specifically on the antiviral properties of this compound or its direct derivatives is limited. General studies indicate that nitroquinoline derivatives are considered potential candidates for antiviral drug development. nih.govsmolecule.com A patent for 4-hydroxyquinoline-3-carboxamides has claimed their utility in treating human cytomegalovirus infections. google.com While these findings establish the potential of the broader chemical class, dedicated studies are required to determine if this compound shares this antiviral activity and to elucidate its specific mechanisms.

Anticancer Potential and Cellular Mechanisms

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have emerged as a promising class of compounds. The presence and position of substituents like the nitro group significantly influence their cytotoxic and mechanistic profiles.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism through which many chemotherapeutic agents exert their effect is the induction of apoptosis, or programmed cell death. semanticscholar.org Research has shown that nitroquinoline derivatives can trigger this process in cancer cells through various signaling pathways.

A significant finding involves 6-Bromo-5-nitroquinoline, a halogenated derivative of the core structure. Studies have demonstrated its potential to induce cancer cell death through apoptotic mechanisms, highlighting it as a candidate for further development as an anticancer agent. vulcanchem.comnih.gov Other research on novel 8-nitro quinoline-thiosemicarbazone analogues found they induced apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic caspase-3 dependent apoptotic pathway. researchgate.net The induction of apoptosis by quinoline derivatives is often linked to their ability to cause cell cycle arrest at different phases, such as G1/S or G2/M, which prevents cancer cells from proliferating and primes them for cell death. tandfonline.commdpi.commdpi.com

The process of apoptosis is complex, involving a cascade of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) that dismantle the cell in an orderly fashion. semanticscholar.org The anticancer action of many quinoline derivatives has been linked to the activation of these caspases and the cleavage of substrates like PARP, providing a clear marker of apoptotic cell death. mdpi.comnih.gov

Table 3: Anticancer Mechanisms of Nitroquinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference |

| 6-Bromo-5-nitroquinoline | Human adenocarcinoma (HT29), HeLa, C6 | Induces apoptosis. | vulcanchem.comnih.gov |

| 8-Nitro quinoline-thiosemicarbazone analogues | MCF-7 (Breast), HeLa (Cervical) | Induces G1/S & G2/M cell cycle arrest; apoptosis via ROS and mitochondrial pathway; caspase-3 activation. | researchgate.net |

| DFIQ (a novel quinoline derivative) | NSCLC (Non-small cell lung cancer) | Induces apoptosis, DNA damage, and ROS accumulation. | mdpi.com |

| 2-Quinolyl-1,3-tropolone derivatives | OVCAR-3 (Ovarian), HCT 116 (Colon) | Induces apoptotic cell death. | nih.gov |

| 4,6,7,8-Tetrahydroquinolin-5(1H)-ones | MCF-7 (Breast) | Induces apoptosis and cell cycle arrest at G2/M phase. | tandfonline.com |

Enzyme Inhibition Studies

The nitro group present on the quinoline scaffold is a key structural feature that can interact with various enzymes, leading to the modulation or inhibition of their activity. This interaction can subsequently alter cellular metabolic pathways. Research into the enzymatic interactions of 6-nitroquinoline derivatives has revealed specific mechanisms, particularly involving reductive enzymes.

One significant area of study has been the enzymatic conversion of 6-nitroquinoline under different oxygen conditions. In vitro, cell-free studies have demonstrated that the one-electron reducing enzyme system, xanthine (B1682287)/xanthine oxidase, can metabolize the pro-fluorescent substrate 6-nitroquinoline. nih.gov Under hypoxic (low oxygen) conditions, this enzyme system selectively converts the non-fluorescent 6-nitroquinoline into the fluorophore 6-aminoquinoline (B144246). nih.gov The process is believed to involve the formation of 6-hydroxylaminoquinoline as an intermediate, which is then efficiently reduced to 6-aminoquinoline, also selectively under hypoxic conditions. nih.gov This highlights multiple oxygen-sensitive steps in the enzymatic reduction of nitroaryl compounds. nih.gov

Interestingly, the research also identified a side reaction where xanthine oxidase converts 6-nitroquinoline into 6-nitroquinolin-2(1H)-one. nih.gov Such studies are crucial for understanding the metabolic pathways of nitroquinoline derivatives and for the development of hypoxia-selective probes and drugs. nih.gov

While direct studies on this compound are limited, research on related isomers like 3-nitroquinolin-4-ol (B21240) suggests that these compounds can act as inhibitors for various enzymes, which is a relevant area of investigation for drug design in treating diseases like cancer and infections. smolecule.com The general principle of enzyme inhibition by nitroquinolines often involves targeting key enzymes in microorganisms, such as DNA gyrase, which is essential for bacterial protein synthesis. pioneerpublisher.com

Table 1: Enzymatic Conversion of 6-Nitroquinoline by Xanthine/Xanthine Oxidase

| Substrate | Enzyme System | Condition | Primary Product | Byproduct | Finding | Reference |

|---|---|---|---|---|---|---|

| 6-Nitroquinoline | Xanthine/Xanthine Oxidase | Hypoxic | 6-Aminoquinoline | 6-Nitroquinolin-2(1H)-one | Selective conversion to a fluorescent product under low oxygen. | nih.gov |

| 6-Nitroquinoline | Xanthine/Xanthine Oxidase | Aerobic | - | 6-Nitroquinolin-2(1H)-one | The primary reduction to 6-aminoquinoline does not occur efficiently. | nih.gov |

Role as Lead Compounds in Drug Discovery Programs

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and serving as a foundational motif for the development of new therapeutic agents. researchgate.net Derivatives of quinoline have been extensively investigated for a wide range of pharmacological activities, making them a cornerstone in many drug discovery programs. researchgate.net Specifically, nitroquinoline derivatives serve as crucial starting points or "lead compounds" for optimization into potent and selective drugs. smolecule.comsolubilityofthings.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. pion-inc.com

A prominent example is the use of 6-nitroquinolin-4-ol (B1582367) derivatives in the fight against tuberculosis. High-throughput screening identified a class of compounds, quinolinyl pyrimidines, as potent inhibitors of the enzyme NDH-2 (Type II NADH dehydrogenase) in Mycobacterium tuberculosis (Mtb). nih.gov The synthesis of these promising anti-TB agents began with substituted 6-nitroquinolin-4-ol derivatives. nih.gov Through a series of chemical modifications, these starting materials were converted into the final quinolinyl pyrimidine (B1678525) compounds, which demonstrated a strong correlation between enzyme inhibition and cellular activity against Mtb. nih.gov This work highlights how a 6-nitroquinoline derivative can serve as a critical precursor for a lead series in a drug discovery program targeting infectious diseases. nih.gov

The general strategy involves identifying a "hit" from a screening process, which is a molecule showing promising interaction with a biological target. pion-inc.com This hit is then developed into a lead compound, which undergoes extensive chemical modification—a process known as lead optimization—to improve its efficacy, selectivity, and pharmacokinetic properties. pion-inc.com21umas.edu.ye The use of 6-nitroquinoline derivatives as precursors fits perfectly within this paradigm, providing a versatile platform for generating novel molecules with therapeutic potential. researchgate.netnih.gov The exploration of compounds like 5-nitro-8-quinolinol as lead structures for new antibiotics further underscores the value of the nitro-hydroxy-quinoline motif in drug discovery. solubilityofthings.com

Table 2: Development of NDH-2 Inhibitors from a 6-Nitroquinoline Derivative

| Starting Material | Target Enzyme | Disease | Resulting Class | Significance | Reference |

|---|

Advanced Applications in Materials Science and Analytical Research

Crystallization and Co-crystal Formation Studies

The study of crystallization and the formation of co-crystals are pivotal in materials science for tuning the physicochemical properties of molecular solids. While specific crystal structure data for 6-Nitroquinolin-5-ol is not extensively detailed in the searched literature, research on closely related nitroquinoline isomers provides significant insights into the principles governing their solid-state assembly.

Studies on co-crystals formed between nitroquinolines (such as 5-nitroquinoline (B147367) and 6-nitroquinoline) and various carboxylic acids have been instrumental. iucr.orgnih.gov These investigations utilize techniques like X-ray crystallography to resolve molecular geometry and elucidate the intricate network of intermolecular forces that dictate the crystal packing. The formation of these multi-component crystals is a key strategy in crystal engineering to modify properties like solubility and stability.

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Energy)

The solid-state architecture of nitroquinoline derivatives is governed by a variety of non-covalent interactions, which together define the supramolecular assembly. Hydrogen bonds are primary directional forces in these structures. tandfonline.com In co-crystals of 6-nitroquinoline (B147349) with 3-chloro-2-nitrobenzoic acid, the fundamental interaction involves an O—H⋯N hydrogen bond linking the carboxylic acid and the quinoline's nitrogen atom. iucr.orgnih.gov

Hirshfeld surface analysis is a powerful tool used to quantify the different types of intermolecular contacts. In related silver(I) complexes of 5-nitroquinoline, O···H contacts were found to be the most dominant, highlighting the significance of hydrogen bonding in the crystal packing. mdpi.comresearchgate.net These analyses provide a detailed picture of how molecules recognize each other to form a stable crystalline lattice, driven by a combination of strong hydrogen bonds and weaker interactions like van der Waals forces. tandfonline.com

Table 1: Key Intermolecular Interactions in a 6-Nitroquinoline Co-crystal

| Interaction Type | Description | Role in Supramolecular Assembly |

|---|---|---|

| O—H⋯N Hydrogen Bond | Primary bond between a carboxylic acid co-former and the quinoline (B57606) nitrogen. iucr.orgnih.gov | Links the primary components into a fundamental acid-base unit. iucr.orgnih.gov |

| C—H⋯O Hydrogen Bond | Weaker interactions linking the primary acid-base units together. iucr.org | Extends the structure into larger motifs like tapes and ribbons. iucr.orgiucr.org |

| π–π Stacking | Interactions between the planar quinoline ring systems of adjacent ribbons. iucr.org | Stabilizes the three-dimensional crystal lattice. iucr.org |

Exploration of Fluorescent Properties for Bioimaging and Chemical Sensing

Nitroaromatic compounds are typically non-fluorescent. However, their reduction can yield highly fluorescent amino derivatives, a principle that has been effectively exploited in the development of "turn-on" fluorescent probes. Research has specifically focused on 6-nitroquinoline, a compound structurally very similar to this compound, as a pro-fluorescent probe for detecting hypoxia (low oxygen levels) in biological systems. acs.orgacs.orgnih.gov

The non-fluorescent 6-nitroquinoline can be selectively metabolized by one-electron reductase enzymes, such as NADPH:cytochrome P450 reductase, under hypoxic conditions. acs.orgacs.org This enzymatic reduction was initially expected to produce the highly fluorescent 6-aminoquinoline (B144246). researchgate.netaacrjournals.org However, detailed studies revealed a more complex and interesting outcome. The bioreductive metabolism of 6-nitroquinoline leads to a significant 63-fold increase in fluorescence emission at a wavelength of 445 nm. acs.org This fluorescence was not from 6-aminoquinoline but from the formation of an unexpected azoxy-helicene product, pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. acs.org

This transformation demonstrates that the bioreduction of the nitro group can trigger intricate chemical reactions, leading to novel fluorescent structures. acs.orgacs.org This "light-up" capability makes 6-nitroquinoline a promising candidate for developing fluorescent probes for direct bioimaging of hypoxic regions in tumors, which could complement existing clinical methods. researchgate.netaacrjournals.org The underlying principle—hypoxia-selective enzymatic activation of a nitro-quinoline scaffold to generate a fluorescent signal—provides a strong basis for the exploration of this compound and its derivatives in similar chemical sensing and bioimaging applications. acs.org

Table 2: Fluorescence Properties of Metabolized 6-Nitroquinoline

| Property | Value/Observation | Reference |

|---|---|---|

| Initial Compound | 6-Nitroquinoline (non-fluorescent) | researchgate.netaacrjournals.org |

| Activation Condition | Hypoxia, enzymatic reduction | acs.orgnih.gov |

| Activating Enzyme | NADPH:cytochrome P450 reductase | acs.orgacs.org |

| Fluorescence Change | ~63-fold increase | acs.org |

| Emission Maximum | 445 nm | acs.org |

Utilization as Synthetic Building Blocks in Complex Organic Synthesis

This compound is recognized as a versatile molecular building block in synthetic organic chemistry. cymitquimica.com Its structure contains multiple reactive sites—the quinoline core, the electron-withdrawing nitro group, and the nucleophilic hydroxyl group—that can be strategically modified. Quinoline derivatives, in general, are crucial synthons for a vast number of natural and synthetic molecules, including drugs, dyes, and functional materials. mdpi.com

The chemical reactivity of the nitroquinoline scaffold allows for its use in a variety of transformations. For instance, the nitro group can be reduced to an amine, which is a key functional group for introducing further complexity and is a fundamental component of many biologically active compounds. mdpi.com The quinoline ring system itself can participate in reactions like nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, enabling the construction of more elaborate molecular architectures.

The development of greener synthetic methods for quinoline derivatives is an area of active research, employing techniques like multi-component reactions and the use of eco-friendly catalysts to construct these valuable scaffolds. rsc.org The availability of functionalized precursors like this compound is essential for these efforts, providing starting materials for the efficient synthesis of complex target molecules with applications in medicinal chemistry and materials science. cymitquimica.commdpi.com

Environmental Research Applications (e.g., Water Purification)

Quinoline and its derivatives are reported as environmental contaminants, often associated with industrial activities like coal and oil shale processing. wikipedia.org Due to the relatively high water solubility of some quinolines, they can be mobile in the environment and contribute to water contamination. wikipedia.org This has prompted research into their degradation and removal.

While specific studies detailing the application of this compound for water purification were not found in the provided search results, the broader class of quinoline compounds is relevant to environmental science. Certain microorganisms are capable of degrading quinoline, suggesting that bioremediation could be a viable strategy for contaminated sites. wikipedia.org Furthermore, the chemical properties of quinoline derivatives, such as their ability to act as chelating agents (e.g., 8-hydroxyquinoline), are utilized in various applications, including the potential removal of metal ions. wikipedia.org Although direct evidence is lacking for this compound, its functional groups suggest a potential for interaction with contaminants, a hypothesis that warrants future investigation in environmental remediation research.

Future Perspectives and Emerging Research Directions for 6 Nitroquinolin 5 Ol

Development of Green Chemistry Approaches for Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that can involve harsh conditions, toxic solvents, and significant waste generation. researchgate.netnih.gov Consequently, a major future direction is the adoption of green chemistry principles to produce 6-Nitroquinolin-5-ol and related compounds more sustainably. researchgate.net This shift is not only environmentally responsible but also aims to improve efficiency and safety in pharmaceutical and chemical manufacturing. ijpsjournal.com

Emerging green methodologies applicable to quinoline synthesis include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. ijpsjournal.comresearchgate.netrsc.org